molecular formula C16H18N4O2S B2466157 1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894022-88-9

1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2466157
CAS RN: 894022-88-9
M. Wt: 330.41
InChI Key: JFGACSUMKNDJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MTIU and has been found to have a wide range of applications in various fields of research.

Scientific Research Applications

Structural and Binding Analysis

1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound that belongs to a class of chemicals with potential for diverse scientific applications, particularly in the realm of chemistry and biochemistry. While the specific compound has not been directly studied in the literature, analogs and related compounds provide insight into potential applications.

Conformational Adjustments and Binding Dynamics : Related structures such as pyrid-2-yl ureas exhibit conformational isomerism and show a propensity for binding with molecules like cytosine through hydrogen bonding and complexation mechanisms. This implies potential applications in molecular recognition and sensor development, where the specific binding interactions could be utilized for detecting or quantifying biological molecules (Chia-Hui Chien et al., 2004).

Supramolecular Chemistry : Compounds with a similar structure have been explored for their self-assembly properties and conformational adjustments, indicating possible applications in the design of new materials with precise molecular organization. Such materials could be used in nanotechnology, catalysis, or as components of molecular machines (Nithi Phukan & J. Baruah, 2016).

Catalysis and Synthesis

Synthetic Utility : Related urea and thiourea compounds have been utilized in various synthetic routes, suggesting that this compound could serve as an intermediate or reactant in the synthesis of complex organic molecules. These synthetic applications could be particularly relevant in the development of pharmaceuticals or agrochemicals (D. T. Hurst et al., 1991).

Corrosion Inhibition

Material Protection : Analogous urea-derived compounds have shown effectiveness as corrosion inhibitors, suggesting potential applications in protecting metals from corrosion. This could be particularly useful in industrial settings where metal longevity is critical, such as in pipelines or structural components (M. Jeeva et al., 2015).

Environmental Degradation Studies

Pesticide Degradation : While not directly related, studies on compounds like imazosulfuron provide insights into the environmental behavior of urea-based pesticides, suggesting potential research applications in understanding the degradation pathways and environmental fate of similar compounds. This knowledge is crucial for assessing environmental impact and for the development of more eco-friendly pest management strategies (P. Morrica et al., 2001).

properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-3-5-13(6-4-10)20-8-12(7-14(20)21)18-15(22)19-16-17-11(2)9-23-16/h3-6,9,12H,7-8H2,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGACSUMKNDJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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